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Compound of Interest

Compound Name:
3-Methyl-1-(4-nitrophenyl)pyrrole-

2,5-dione

CAS No.: 6371-08-0

Cat. No.: B4927571

Get Quote

Technical Guide & Application Note

Executive Summary & Classification
Nitro-substituted maleimides represent a class of electron-deficient alkenes where the strong

electron-withdrawing nature of the nitro group (

) critically perturbs the maleimide core. This perturbation manifests in two distinct chemical
behaviors depending on the substitution pattern:
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Feature
Class A: N-

(Nitrophenyl)maleimides
Class B: 3-Nitromaleimides

Structure
Nitro group on the N-aryl ring

(para/meta).

Nitro group directly on the

maleimide double bond (

or

).

Electronic Effect

Inductive/Resonance

withdrawal through the N-

atom.

Direct conjugation with the

alkene system.

Reactivity

Enhanced Michael Acceptor:

Rapid thiol conjugation;

susceptible to hydrolysis.

Addition-Elimination: Nitro

group acts as a leaving group;

highly unstable/reactive.

Primary Use

Cysteine labeling,

fluorescence quenching (PET),

radical polymerization.

Specialized synthesis (e.g.,

polyetherimides), highly

reactive intermediates.

Note: Unless specified, "nitro-maleimide" in drug development contexts typically refers to Class

A (N-NPM).

Electronic Structure & Reactivity
Molecular Orbital Theory
The maleimide "warhead" is defined by its low-lying Lowest Unoccupied Molecular Orbital

(LUMO), which accepts electron density from nucleophiles (e.g., thiolate

).

LUMO Lowering: The nitro substituent (

) pulls electron density from the maleimide ring. In N-NPM, this lowers the LUMO energy
relative to unsubstituted N-phenylmaleimide, exponentially increasing the rate of nucleophilic
attack (

).
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Resonance Effects: The planar conformation allows the

-system of the phenyl ring to conjugate with the maleimide carbonyls. The nitro group
stabilizes the transition state negative charge during Michael addition.

Fluorescence Quenching Mechanism (PET)
N-NPM is a potent fluorescence quencher, often used to determine the distance of

fluorophores via quenching efficiency.

Mechanism: Photoinduced Electron Transfer (PET).

Process: Upon excitation of a nearby fluorophore (Donor), an electron is transferred to the

electron-deficient nitromaleimide (Acceptor), preventing radiative emission.

Application: When N-NPM reacts with a thiol, the electronic conjugation is broken (saturation

of the double bond), often restoring fluorescence (turn-on sensor) or altering the quenching

efficiency.

Spectroscopic & Electrochemical Profile
UV-Vis Absorption Characteristics
N-(4-nitrophenyl)maleimide exhibits a distinct absorption profile useful for concentration

determination.

Parameter Value / Range Notes

Appearance Bright Yellow Solid
Color fades upon reduction or

conjugation.

290 – 320 nm

Solvent dependent

(Bathochromic shift in polar

solvents).

Extinction Coeff.[1][2][3] (

)
~12,000 – 15,000 M⁻¹cm⁻¹

Critical: Must be determined

experimentally in your specific

buffer.

Fluorescence Non-fluorescent Acts as a dark quencher.
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Electrochemical Reduction
The nitro group undergoes a characteristic reduction cascade, observable via Cyclic

Voltammetry (CV).

Reduction Potential (

): Typically -0.6 V to -1.1 V (vs. SCE).

Pathway:

Reversibility: The first electron transfer to the radical anion is often quasi-reversible in aprotic

solvents (e.g., MeCN) but irreversible in aqueous media.

Experimental Protocols
Protocol: Kinetic Assay for Thiol-Maleimide Conjugation
Objective: Determine the pseudo-first-order rate constant (

) for cysteine conjugation.

Materials:

N-(4-nitrophenyl)maleimide (Stock: 10 mM in DMSO).

N-Acetylcysteine (NAC) (Stock: 100 mM in degassed buffer).

Buffer: PBS pH 7.0 (must be degassed to prevent disulfide formation).

Workflow:

Baseline: Dilute N-NPM to 50 µM in PBS. Record Absorbance at 300 nm (

).

Initiation: Add NAC (excess, e.g., 500 µM final) to the cuvette. Rapidly mix.

Measurement: Monitor the decrease in Absorbance at 300 nm (loss of conjugated system)

every 0.5 seconds for 5 minutes.
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Calculation: Plot

vs. Time. The slope is

.

Self-Validation: If the plot is not linear, check for reagent instability or oxygen

contamination (disulfide formation).

Protocol: Cyclic Voltammetry Setup
Objective: Characterize the redox stability of the nitro-maleimide linker.

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile.

Electrodes:

Working: Glassy Carbon (polished with 0.05 µm alumina).

Counter: Platinum wire.

Reference: Ag/AgCl (non-aqueous).

Scan: Dissolve N-NPM (1 mM). Scan from 0 V to -2.0 V at 100 mV/s.

Analysis: Identify the cathodic peak (

) corresponding to the nitro reduction.

Visualizations
Electronic Activation & Resonance
The following diagram illustrates how the nitro group activates the maleimide ring for

nucleophilic attack.
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Figure 1: Mechanistic flow of electronic perturbation. The nitro group pulls electron density

through the phenyl linker, lowering the LUMO energy of the maleimide double bond and

significantly increasing its susceptibility to nucleophilic attack.

Thiol-Maleimide Reaction Pathway
This workflow outlines the kinetic competition between the desired conjugation and hydrolysis.

N-(4-Nitrophenyl)maleimide

Transition State
(Stabilized by -NO2)

+ Thiol (Fast)

Maleamic Acid
(Non-Reactive)

+ Water/Base (Slow at pH 7)

Thiol (R-SH)
(Nucleophile)

Hydrolysis (OH-)
(Side Reaction)

Thiosuccinimide Adduct
(Stable Conjugate)

Michael Addition

Click to download full resolution via product page

Figure 2: Reaction pathway competition. While the nitro group accelerates the desired Michael

addition with thiols, it also increases susceptibility to hydrolysis at alkaline pH (>7.5).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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